molecular formula C21H20N4O2 B7734176 ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B7734176
M. Wt: 360.4 g/mol
InChI Key: ZEJUQIGKQALHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is provided as a specialized chemical for early discovery research and screening applications. This compound belongs to the 1H-pyrrolo[2,3-b]quinoxaline family, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. Researchers value this particular derivative for its unique substitution pattern, featuring a 2,3-dimethylphenyl group, which may be utilized to probe specific protein interactions and modulate selectivity in biological assays. As a key intermediate, it enables further synthetic exploration and the development of novel targeted molecules for basic scientific research. This product is offered as part of a collection of rare and unique chemicals, and researchers should note that analytical data is not routinely collected. The buyer assumes responsibility for confirming product identity and/or purity for their specific research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-4-27-21(26)17-18-20(24-15-10-6-5-9-14(15)23-18)25(19(17)22)16-11-7-8-12(2)13(16)3/h5-11H,4,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJUQIGKQALHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylphenylamine with ethyl 2-cyanoacetate under basic conditions to form an intermediate. This intermediate then undergoes cyclization with 1,2-diaminobenzene in the presence of a suitable catalyst to yield the desired quinoxaline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.

Scientific Research Applications

Pharmacological Research

Ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been investigated for its potential pharmacological applications. The compound exhibits promising activity against various biological targets, making it a subject of interest in drug discovery and development.

Anticancer Activity

Recent studies have indicated that derivatives of pyrroloquinoxaline compounds possess anticancer properties. This compound has shown efficacy in inhibiting tumor cell proliferation in vitro. In particular, it has been evaluated for its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be harnessed for therapeutic purposes.

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. Preliminary findings suggest that it may help mitigate neurodegenerative processes by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress.

Material Science

The unique structural properties of this compound have led to its exploration in material science. Its potential applications include:

Organic Electronics

Due to its electronic properties, this compound may serve as a candidate for organic semiconductor materials. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Sensors

The compound's chemical reactivity can be exploited in the development of sensors for detecting specific analytes. Research is ongoing to evaluate its effectiveness in sensor technologies, particularly in environmental monitoring and biomedical diagnostics.

Synthesis and Chemical Research

This compound serves as an important intermediate in the synthesis of other complex molecules. Its synthesis involves multi-step reactions that require careful optimization to enhance yield and purity.

Synthetic Methodologies

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to facilitate greener chemistry practices.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Mechanism Investigation

In another investigation focused on neuroprotection, researchers assessed the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The findings indicated that treatment with this compound significantly lowered levels of reactive oxygen species (ROS), suggesting its potential use in therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly alters electronic, steric, and solubility properties:

Compound Name (Position 1 Substituent) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₁₉H₂₄N₄O₂ 340.43 Increased lipophilicity due to hexyl chain; potential for enhanced membrane permeability.
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₁₉H₁₅Cl₂N₄O₂ 402.26 Electronegative Cl atoms enhance reactivity; possible antimicrobial activity.
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₂₀H₁₅F₃N₄O₂ 408.36 Strong electron-withdrawing CF₃ group improves metabolic stability.
Ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₂₁H₂₅N₄O₂ 365.45 Cyclohexylmethyl group increases steric hindrance, potentially reducing enzymatic degradation.

Key Trends :

  • Alkyl Chains (e.g., hexyl, cyclohexylmethyl): Enhance lipophilicity, favoring passive diffusion across biological membranes .
  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Improve stability and binding affinity in polar environments .

Functional Group Variations at Position 3

The ester group can be replaced with other functional groups, altering pharmacokinetics:

Compound Name (Position 3 Group) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
2-Amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C₂₀H₁₈N₆O 358.40 Carboxamide increases hydrogen-bonding potential; improved bioavailability vs. esters.
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) C₁₇H₁₁N₇ 329.33 Cyano group (-CN) enhances adsorption on metal surfaces; 91% corrosion inhibition efficiency in acidic media.

Key Findings :

  • Carboxamides : Greater metabolic stability compared to esters due to resistance to hydrolysis .
  • Carbonitriles : Demonstrated corrosion inhibition via adsorption on steel surfaces, with efficiency linked to electron-withdrawing substituents .

Elemental Analysis and Spectral Data

and provide comparative data for analogs:

Compound (Reference) Calculated (C/H/N) Found (C/H/N) MS (m/z) Notable Spectral Peaks (¹³C NMR)
Ethyl 5-(3-aminophenyl)-1-(3-cyano-pyrrol-2-yl)-2-methylpyrrole-3-carboxylate C 68.71, H 4.88, N 12.33 C 68.84, H 4.86, N 12.37 454 (M⁺) 147.87 (s), 163.88 (s)
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate C 69.59, H 6.12, N 15.46 C 69.52, H 6.10, N 15.86 362 (M⁺) 128.81 (d), 164.12 (s)

Observations :

  • Minor discrepancies in elemental analysis (e.g., N% in : 15.86 vs. 15.46 calculated) suggest experimental variability.
  • MS and NMR data confirm structural integrity and substituent effects .

Biological Activity

Ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring various aspects including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C21H20N4O
  • Molecular Weight : 348.41 g/mol
  • Key Functional Groups : Amino group, carboxylate ester, and quinoxaline ring.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,3-dimethylphenylamine with ethyl 2-cyanoacetate under basic conditions to form an intermediate. This intermediate undergoes cyclization with 1,2-diaminobenzene in the presence of a suitable catalyst to yield the desired quinoxaline derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HCT-15 (colon carcinoma), A-431 (epidermoid carcinoma).
  • IC50 Values : The compound showed IC50 values comparable to standard chemotherapy agents like doxorubicin in certain assays .

The compound's mechanism involves interaction with specific molecular targets such as enzymes or receptors that regulate cell proliferation and apoptosis. It is believed to modulate signaling pathways associated with cancer progression through:

  • Enzyme Inhibition : Binding to key enzymes involved in cell cycle regulation.
  • Receptor Interaction : Potentially affecting growth factor receptors that promote tumor growth.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological ActivityNotable Findings
QuinoxalineSimple heterocycleModerate cytotoxicityLess potent than target compound
PyrroloquinoxalineContains pyrrole ringAnticancer activitySimilar but less selective
DimethylphenylquinoxalineVaries in substitutionVariable activityDifferent substitution patterns affect potency

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on HCT-15 Cells :
    • Objective : Evaluate cytotoxicity.
    • Findings : this compound exhibited significant cell death at concentrations lower than those required for doxorubicin .
  • Mechanistic Study :
    • Objective : Understand interaction with cellular targets.
    • Findings : Molecular dynamics simulations indicated strong hydrophobic interactions with target proteins, suggesting a favorable binding affinity that could be exploited for drug development .

Q & A

Q. How to address low reproducibility in synthetic protocols?

  • Methodological Answer :
  • Strict Anhydrous Conditions : Use Schlenk lines for moisture-sensitive steps .
  • In Situ Monitoring : ReactIR or HPLC-MS tracks intermediate formation and purity .
  • Batch Record Analysis : Audit reagent sources (e.g., supplier-specific impurity profiles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.